Physicochemical Property Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Core Tetrahydroquinoline Scaffold
Computed physicochemical properties distinguish N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide from the unsubstituted parent scaffold N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS not assigned; N1-H, C6-acetamide). The target compound exhibits a predicted XLogP3-AA of 2.1, consistent with the lipophilic contribution of the N1-isopentyl chain, compared with a predicted XLogP of approximately 0.8–1.2 for the N1-unsubstituted analog lacking the isopentyl moiety [1]. The hydrogen bond donor count remains 1 and the acceptor count 2 for the target compound [1], whereas the N1-H analog possesses an additional hydrogen bond donor (total count 2) at the lactam nitrogen, which is expected to alter both permeability and target-binding pharmacophore complementarity [2].
| Evidence Dimension | Computed logP (XLogP3-AA) as a measure of lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 [1] |
| Comparator Or Baseline | N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (N1-unsubstituted analog); predicted XLogP estimated at 0.8–1.2 based on fragment-based calculation (no experimental value available) |
| Quantified Difference | ΔXLogP ≈ +0.9 to +1.3 log units favoring increased lipophilicity of the isopentyl-substituted compound |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm, release 2024.11.20) [1]; comparator value estimated by structural analogy (no direct experimental measurement identified) |
Why This Matters
A logP difference of approximately 1 unit can translate into a 10-fold difference in membrane permeability potential, making the target compound a meaningfully distinct chemical probe for cell-based versus biochemical screening cascade design.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16927255, N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. Computed XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/941911-58-6. Accessed 09 May 2026. View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 2001, pp. 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
